molecular formula C6H6BrNO2S B1382745 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 773088-29-2

2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No.: B1382745
CAS No.: 773088-29-2
M. Wt: 236.09 g/mol
InChI Key: HSHXDXOLCIWTDN-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C8H8BrNO2 .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a 1,3-dioxolan-2-yl group .


Physical and Chemical Properties Analysis

The predicted boiling point of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is 316.0±42.0 °C and its density is 1.593±0.06 g/cm3 at 20 ºC 760 Torr . The pKa is predicted to be 0.49±0.12 .

Scientific Research Applications

Synthesis of New Derivatives

Research by Sinenko et al. (2017) focused on synthesizing new thiazole derivatives, including those related to 2-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole. They developed various chloromethyl derivatives of 1,3-thiazole, demonstrating the potential for creating new compounds with unique properties and applications in scientific research (Sinenko et al., 2017).

Application in Organic Synthesis

Rieke and Kim (2011) explored the preparation of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, derived from a compound similar to this compound. This work highlights the compound's utility in organic synthesis, particularly in coupling reactions to produce furan derivatives (Rieke & Kim, 2011).

Synthesis of Bioactive Derivatives

A study by Vijaya Raj et al. (2007) involved synthesizing bioactive derivatives of a similar compound, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide. This research is indicative of the potential for this compound to be used in creating compounds with analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).

Role in Drug Discovery

Colella et al. (2018) demonstrated the use of a related compound, 1,3-dibromo-1,1-difluoro-2-propanone, in the synthesis of thiazoles, which are valuable in drug discovery. This research underscores the broader potential of bromo-substituted thiazoles, like this compound, in developing new pharmacologically active compounds (Colella et al., 2018).

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is not available in the sources I found .

Properties

IUPAC Name

2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-6-8-3-4(11-6)5-9-1-2-10-5/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHXDXOLCIWTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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